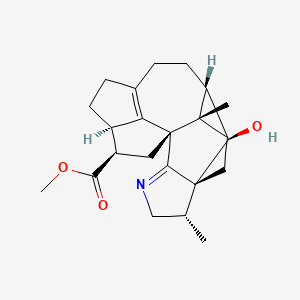

calyciphylline N

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C23H31NO3 |

|---|---|

Poids moléculaire |

369.5 g/mol |

Nom IUPAC |

methyl (1S,5S,6R,9S,10S,16R,17R,20R)-20-hydroxy-5,9-dimethyl-3-azahexacyclo[11.5.1.16,10.01,9.02,6.016,19]icosa-2,13(19)-diene-17-carboxylate |

InChI |

InChI=1S/C23H31NO3/c1-12-11-24-20-22(12)9-8-21(2)16(18(22)25)7-5-13-4-6-14-15(19(26)27-3)10-23(20,21)17(13)14/h12,14-16,18,25H,4-11H2,1-3H3/t12-,14-,15-,16-,18-,21+,22+,23+/m1/s1 |

Clé InChI |

XGNHYBVLNTWPIF-SVNJQFOBSA-N |

SMILES isomérique |

C[C@@H]1CN=C2[C@@]13CC[C@@]4([C@]25C[C@H]([C@@H]6C5=C(CC6)CC[C@@H]4[C@H]3O)C(=O)OC)C |

SMILES canonique |

CC1CN=C2C13CCC4(C25CC(C6C5=C(CC6)CCC4C3O)C(=O)OC)C |

Synonymes |

calyciphylline N |

Origine du produit |

United States |

Applications De Recherche Scientifique

Total Synthesis

The total synthesis of calyciphylline N has been a significant focus in organic chemistry due to its complex structure. The first successful synthesis was reported by Zhang et al., which involved a series of intricate reactions, including:

- Intramolecular Diels-Alder Reaction : This reaction was crucial for constructing the compound's core structure.

- Stille Carbonylation : This step allowed for the introduction of necessary functional groups.

- Diastereoselective Hydrogenation : A high-risk step that contributed to the formation of stereocenters in the molecule.

The synthesis pathway consisted of 37 steps with an overall yield of 65%, showcasing a successful approach to constructing this architecturally complex molecule .

Biological Activities

This compound exhibits a range of biological activities that are being explored for potential therapeutic applications:

- Antitumor Activity : Research indicates that this compound may inhibit the proliferation and migration of cancer cells, particularly nasopharyngeal cancer cells. Its mechanism involves promoting apoptosis and inhibiting cell invasion .

- Cytotoxicity : The compound has demonstrated moderate cytotoxicity against various cell lines, including HeLa cells, with an IC50 value around 3.89 μM .

- Immunosuppressive Effects : While some related alkaloids have shown immunosuppressive properties, specific studies on this compound's effects in this area are still limited .

Structural Insights

The structural complexity of this compound includes several stereocenters and unique ring systems that contribute to its biological activity. Notably:

- Pentacyclic Framework : The compound features a pentacyclic core that is essential for its interaction with biological targets.

- Stereochemistry : The arrangement of stereocenters plays a critical role in determining the compound's biological efficacy and specificity .

Case Study 1: Antitumor Activity

A study highlighted this compound's ability to inhibit nasopharyngeal cancer cell proliferation. The compound was shown to induce apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapeutics.

Case Study 2: Cytotoxicity Profile

Research on the cytotoxic effects of this compound revealed its potential as an anticancer agent, with specific activity against HeLa cells. The study provided insights into the structure-activity relationship, emphasizing the importance of specific functional groups in enhancing cytotoxicity.

Analyse Des Réactions Chimiques

2.1. Intramolecular Diels-Alder Reaction

A highly diastereoselective intramolecular Diels-Alder (IMDA) reaction was employed to construct the bicyclo[2.2.2]octane core. A silicon-tethered acrylate (e.g., 2 ) cyclized to form a bicyclic ester (3 ) under Et₂AlCl promotion, achieving a 3.5:1 diastereomeric ratio . This reaction set the stage for subsequent ring formations by establishing critical stereochemistry.

Reaction Details:

2.2. Stille Carbonylation

A Stille carbonylation of a sterically hindered vinyl triflate (61 ) with (CH₃)₂Zn afforded the Nazarov precursor (62 ). This reaction exemplified the utility of Stille coupling in forming carbon-carbon bonds under challenging steric environments .

Reaction Details:

2.3. Nazarov Cyclization/Proto-Desilylation Sequence

The Nazarov cyclization of 62 under HBF₄·OEt₂ promotion generated a cyclopentenone intermediate (63 ) while simultaneously removing the TBS protecting group. This one-pot process streamlined the synthesis by eliminating separate desilylation steps .

Reaction Details:

2.4. Chemoselective Hydrogenation

The selective reduction of the α,β-olefin in diene ester 49 to the β,γ-olefin was achieved using an iridium catalyst (IrCl(CO)(PPh₃)₂). This transformation exploited steric and electronic factors to achieve 95% diastereoselectivity, avoiding reduction of the more hindered β,γ-olefin .

Reaction Details:

-

Reagents: IrCl(CO)(PPh₃)₂ (5 mol%), H₂ (1 atm)

-

Conditions: EtOH, 23 °C

3.1. Diels-Alder Stereocontrol

The IMDA reaction’s diastereoselectivity arose from the silicon-tethered acrylate’s conformational bias. The silicon atom’s size and electronic effects directed the reaction toward the major diastereomer, as confirmed by X-ray crystallography of intermediate 9 .

3.2. Nazarov Cyclization Pathway

The Nazarov cyclization proceeded via a 4π-electrocyclic ring closure, generating a cyclopentenone. Concomitant proto-desilylation simplified the synthesis by eliminating the need for separate deprotection steps .

3.3. Hydrogenation Selectivity

The iridium catalyst’s coordination to the C1 carbonyl group favored hydride delivery to the less hindered α,β-olefin. Steric shielding of the β,γ-olefin by the bicyclo[2.2.2]octane core prevented its reduction .

4.2. Stereochemical Outcomes

| Step | Diastereomeric Ratio | Major Product | References |

|---|---|---|---|

| IMDA | 3.5:1 | Bicyclo[2.2.2]octane core | |

| Hydrogenation | 95% Selectivity | α,β-Olefin reduction |

Q & A

Q. What are the key challenges in the total synthesis of calyciphylline N, and what strategies have been employed to address them?

The total synthesis of this compound involves a 37-step linear sequence, with challenges including stereochemical control, regioselective functionalization, and the construction of its complex pentacyclic scaffold. Strategies include:

- Retrosynthetic analysis to simplify the target into manageable fragments (e.g., bicyclic intermediates).

- Use of chiral catalysts (e.g., Crabtree’s catalyst with BARF anions) for selective hydrogenation of enol ethers .

- Protecting group strategies to manage reactive hydroxyl and amine functionalities during multi-step reactions .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound’s structure, and how are data interpreted?

Key methods include:

- High-resolution NMR : Assigns proton and carbon environments, resolving stereochemistry through coupling constants and NOE correlations.

- X-ray crystallography : Confirms absolute configuration and molecular geometry .

- Mass spectrometry (HRMS) : Validates molecular formula and fragmentation patterns. Data interpretation requires cross-validation between techniques, particularly to resolve overlapping signals in crowded spectral regions (e.g., quaternary carbons in polycyclic systems) .

Q. How do researchers design pharmacological studies to evaluate this compound’s bioactivity?

Preclinical studies follow NIH guidelines and include:

- In vitro assays : Dose-response curves (e.g., IC₅₀ determination) against cancer cell lines, with positive/negative controls.

- In vivo models : Toxicity profiling in animal studies, focusing on organ-specific effects and maximum tolerated dose (MTD).

- Mechanistic studies : Target identification via protein binding assays or transcriptomic analysis .

Advanced Research Questions

Q. How can the 37-step synthesis of this compound be optimized to improve yield and scalability for mechanistic studies?

Optimization strategies involve:

- Catalyst screening : Testing alternative transition-metal catalysts (e.g., Pd, Ru) for key steps like cross-coupling or hydrogenation.

- Flow chemistry : Investigating continuous-flow systems to enhance reaction efficiency and reduce purification steps.

- Computational modeling : Using DFT calculations to predict reactive intermediates and transition states, minimizing side reactions .

Q. What methodologies resolve contradictions in spectral data during structural elucidation of this compound derivatives?

Contradictions arise from dynamic conformational changes or solvent-dependent shifts. Solutions include:

- Variable-temperature NMR : Identifies conformational equilibria by observing signal coalescence at elevated temperatures.

- Isotopic labeling : Uses ¹³C-enriched precursors to trace carbon connectivity in ambiguous regions.

- Comparative analysis : Benchmarks data against synthetic analogs or computational predictions (e.g., NMR chemical shift databases) .

Q. How can reproducibility challenges in this compound’s synthetic protocols be addressed across laboratories?

Reproducibility requires:

- Detailed procedural documentation : Explicit reaction conditions (e.g., solvent purity, catalyst loading, stirring rates).

- Open-data practices : Sharing raw spectral files and crystallographic data (e.g., CIF files) for independent validation.

- Collaborative verification : Partnering with independent labs to replicate key steps, especially stereoselective transformations .

Q. How can frameworks like PICO or FINER be applied to formulate research questions on this compound’s mechanism of action?

- PICO (Population, Intervention, Comparison, Outcome) :

- Population: Cancer cell lines with specific genetic profiles (e.g., p53 mutants).

- Intervention: this compound treatment at varying concentrations.

- Comparison: Standard chemotherapeutics (e.g., paclitaxel).

- Outcome: Apoptosis markers (e.g., caspase-3 activation).

Methodological Considerations

- Data Integrity : Cross-validate synthetic yields and bioactivity data using orthogonal methods (e.g., HPLC for purity, replicate assays).

- Ethical Compliance : Follow ARRIVE guidelines for preclinical studies to ensure transparent reporting of animal experiments .

- Literature Synthesis : Systematically review Daphniphyllum alkaloid research to contextualize this compound’s unique properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.